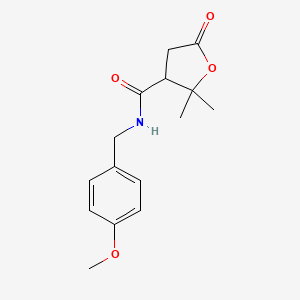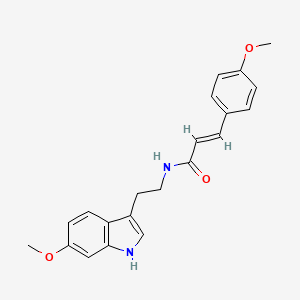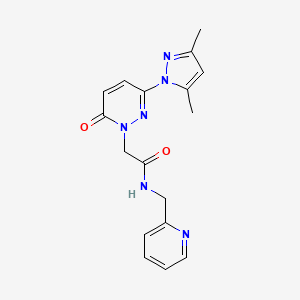![molecular formula C19H20ClN3O4S B12168261 N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12168261.png)
N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-クロロベンジル)-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドは、さまざまな科学研究分野で関心を集めている合成有機化合物です。この化合物は、クロロベンジル基、ジオキシドテトラヒドロチオフェニル基、ベンズアミド部分を備えた複雑な構造で特徴付けられます。
準備方法
合成経路と反応条件
N-(2-クロロベンジル)-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドの合成は、通常、中間体の調製から始まる複数の手順を伴います。一般的な合成経路の1つは次のとおりです。
2-クロロベンジルアミンの調製: これは、水素化リチウムアルミニウムなどの適切な還元剤を使用して、2-クロロベンゾニトリルを還元することで実現できます。
1,1-ジオキシドテトラヒドロチオフェン-3-カルボン酸の合成: この中間体は、過酸化水素などの酸化剤を使用して、テトラヒドロチオフェン-3-カルボン酸を酸化することによって調製できます。
最終化合物の形成: 最終手順は、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬の存在下で、2-クロロベンジルアミンと1,1-ジオキシドテトラヒドロチオフェン-3-カルボン酸をカップリングして、目的のベンズアミド化合物を形成することです。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、自動反応器、連続フローシステム、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれます。
化学反応解析
反応の種類
N-(2-クロロベンジル)-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、酸素原子を除去するか、二重結合を単結合に変換するために使用できます。
置換: クロロベンジル基は、塩素原子が他の求核剤に置き換わる求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤を置換反応に使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化された誘導体が生成される場合があり、置換反応によってさまざまな置換ベンズアミドが生成される可能性があります。
科学研究への応用
N-(2-クロロベンジル)-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物学的活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探索するための研究が進行中です。
工業: 新しい材料の開発や、特定の化学反応の触媒として使用されます。
化学反応の分析
Types of Reactions
N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
科学的研究の応用
N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
N-(2-クロロベンジル)-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん作用を示す可能性があります。
類似化合物との比較
類似化合物
- N-(2-クロロベンジル)-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}安息香酸
- N-(2-クロロベンジル)-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンジルアミン
独自性
類似の化合物と比較して、N-(2-クロロベンジル)-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドは、独自の化学的および生物学的特性を与える、官能基の特定の組み合わせによりユニークです。
特性
分子式 |
C19H20ClN3O4S |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-17-7-2-1-4-14(17)11-21-18(24)13-5-3-6-15(10-13)22-19(25)23-16-8-9-28(26,27)12-16/h1-7,10,16H,8-9,11-12H2,(H,21,24)(H2,22,23,25) |
InChIキー |
ZCPYEMTULAFMLS-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12168178.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B12168180.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12168185.png)

![Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate](/img/structure/B12168197.png)
![1-(Piperidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B12168199.png)
![N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12168205.png)
![benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12168212.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12168220.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(2-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12168236.png)
![N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12168237.png)

![1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12168256.png)
